
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O4 and its molecular weight is 385.395. The purity is usually 95%.
BenchChem offers high-quality 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Several studies have focused on synthesizing novel compounds with structural similarities, aiming to explore their potential applications. For instance, compounds have been synthesized for their analgesic and anti-inflammatory activities, highlighting the chemical versatility and potential therapeutic applications of related structures (Abu‐Hashem et al., 2020). Another study involved the synthesis and characterization of new aromatic polyamides with potential for electrochromic applications, indicating the broad applicability of these compounds in materials science (Chang & Liou, 2008).
Antimicrobial and Antifungal Activities
Compounds structurally similar to the specified chemical have been evaluated for their antimicrobial and antifungal properties. For example, novel derivatives have been synthesized and tested for their activity against various microorganisms, demonstrating significant potential as antimicrobial agents (Talupur et al., 2021). Another study synthesized and tested compounds for their antifungal activity, specifically against Candida Albicans, suggesting the potential use of these compounds in addressing fungal infections (Zamaraeva et al., 2015).
Material Science Applications
Research into the synthesis of new polyamides and polyimides derived from similar compounds has been conducted to explore their potential applications in material science, particularly in the creation of materials with high glass-transition temperatures and excellent thermal stability (Liaw et al., 2002). This research indicates the potential of such compounds in developing new materials for various industrial applications.
Antitubercular and Antibacterial Activities
The design and synthesis of carboxamide derivatives related to the chemical have been studied for their antitubercular and antibacterial activities. These studies have identified compounds with significant potency against bacterial strains, including Mycobacterium tuberculosis, suggesting a promising area for the development of new antibiotics (Bodige et al., 2020).
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4/c1-11-17(19(25)23-14-7-5-13(21)6-8-14)18(24-20(26)22-11)12-4-9-15(27-2)16(10-12)28-3/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBBPGMZKXDMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(benzotriazol-1-yl)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B2823068.png)
![N-({1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)-2-furylcarbo xamide](/img/structure/B2823069.png)

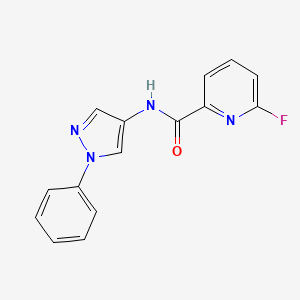
![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2823077.png)
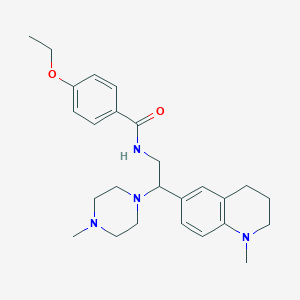
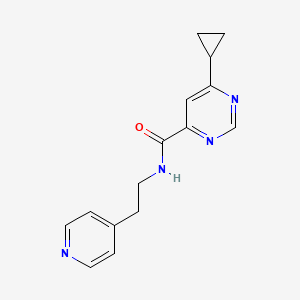
![4-(N,N-diethylsulfamoyl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2823081.png)
![Ethyl [4-(acetoacetylamino)phenyl]acetate](/img/structure/B2823083.png)
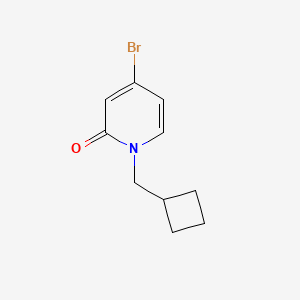
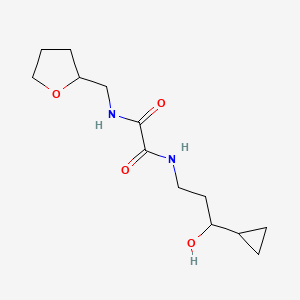
![4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2823087.png)
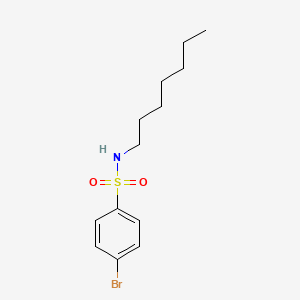
![N-(4-{[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2823090.png)